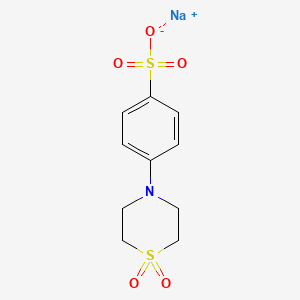

Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate

Beschreibung

Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate is a sulfonate salt featuring a benzene ring substituted with a sulfonate group (-SO₃⁻Na⁺) and a 1,1-dioxidothiomorpholino moiety. The thiomorpholine dioxide group is a six-membered heterocyclic ring containing two sulfur atoms oxidized to sulfone groups, enhancing polarity and hydrogen-bonding capacity. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of F-18-labeled focal adhesion kinase inhibitors for tumor imaging . Its structural complexity distinguishes it from simpler benzenesulfonate derivatives, enabling unique interactions in biological systems.

Eigenschaften

Molekularformel |

C10H12NNaO5S2 |

|---|---|

Molekulargewicht |

313.3 g/mol |

IUPAC-Name |

sodium;4-(1,1-dioxo-1,4-thiazinan-4-yl)benzenesulfonate |

InChI |

InChI=1S/C10H13NO5S2.Na/c12-17(13)7-5-11(6-8-17)9-1-3-10(4-2-9)18(14,15)16;/h1-4H,5-8H2,(H,14,15,16);/q;+1/p-1 |

InChI-Schlüssel |

MBWVMMDDTPCXQR-UHFFFAOYSA-M |

Kanonische SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiomorpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Natrium-4-(1,1-Dioxidothiomorpholino)benzolsulfonat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in bestimmten Reaktionen verwendet.

Biologie: Wird in biochemischen Assays und als Sonde zur Untersuchung von Enzymaktivitäten eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.

Industrie: Wird bei der Produktion von Spezialchemikalien und als Additiv in verschiedenen industriellen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Natrium-4-(1,1-Dioxidothiomorpholino)benzolsulfonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und dadurch deren Aktivität blockiert. Diese Hemmung kann zu verschiedenen biologischen Effekten führen, wie z. B. antimikrobiellen oder krebshemmenden Aktivitäten. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Ziel ab.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate has shown potential as an antimicrobial agent. Research indicates that compounds with similar sulfonamide structures exhibit significant inhibitory effects against various bacterial strains. For instance, studies have demonstrated that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and bacterial survival, with IC50 values ranging from 10.93 to 25.06 nM .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate | Carbonic Anhydrase IX | 10.93-25.06 |

| Other Benzenesulfonamides | Various Bacteria | Varies |

Cancer Treatment

The compound is also being investigated for its anticancer properties. Similar derivatives have been reported to inhibit kinases involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) . Such inhibition could potentially lead to the development of new therapies for cancers associated with these pathways.

Case Study: Inhibition of FGFR in Cancer Cells

A study evaluated a series of sulfonamide derivatives for their ability to inhibit FGFR activity. Results indicated that certain compounds effectively reduced cell proliferation in FGFR-positive cancer cell lines, suggesting a promising avenue for therapeutic development .

Electrolyte in Conductive Polymers

Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate has been utilized as an electrolyte in the synthesis of polypyrrole coatings on stainless steel. This application highlights its role in enhancing the conductive properties of polymers, which is crucial for various electronic and electrochemical applications .

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Electrolyte for Polypyrrole Coatings | Enhances conductivity in polymer coatings |

| Surface Morphology Modification | Affects the morphology of coatings on substrates |

Enzyme Inhibition Studies

The compound's structural characteristics allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Research has shown that similar sulfonamides can effectively inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases such as Alzheimer's .

Table 3: Enzyme Inhibition Potentials

Wirkmechanismus

The mechanism of action of Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Analysis

Key Structural Differences :

- Sodium Benzenesulfonate (CAS 515-42-4) : Lacks substituents beyond the sulfonate group, making it a basic aromatic sulfonate .

- Sodium Diphenylamine Sulfonate: Contains a phenylamino (-NPh) group, imparting redox activity and dye-intermediate applications .

- Sodium 4-(1-Propylnonyl)benzenesulfonate: Features a branched alkyl chain (C10-13-sec-alkyl), enhancing surfactant properties .

- Perfluorinated Benzenesulfonates (e.g., [64910-98-1]) : Fluorinated alkyl chains confer extreme chemical stability and water-repellent characteristics .

Table 1: Structural and Molecular Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate | Thiomorpholine dioxide | C₁₀H₁₁NNaO₅S₂ | 336.32 (calculated) |

| Sodium benzenesulfonate (CAS 515-42-4) | None (sulfonate only) | C₆H₅NaO₃S | 180.16 |

| Sodium Diphenylamine Sulfonate | Phenylamino | C₁₂H₁₀NNaO₃S | 271.27 |

| Sodium 4-(1-propylnonyl)benzenesulfonate | 1-Propylnonyl | C₁₈H₂₉NaO₃S | 372.47 |

| Sodium p-[(nonadecafluorodecenyl)oxy]benzenesulfonate | Perfluorinated decyloxy | C₁₆H₅F₁₉NaO₄S | ~732.25 (estimated) |

Physicochemical Properties

- Solubility: The thiomorpholine dioxide group enhances water solubility compared to alkylbenzenesulfonates (e.g., Sodium 4-(1-propylnonyl)benzenesulfonate), which exhibit amphiphilic behavior .

- Stability : Perfluorinated derivatives show exceptional thermal and chemical resistance due to C-F bonds, whereas the thiomorpholine group may degrade under strong reducing conditions .

Table 2: Application Comparison

Research Findings and Trends

- Catalytic Efficiency : Sodium benzenesulfonate derivatives participate in Ni-catalyzed C–S coupling reactions with high yields (e.g., 94% for methyl 4-(phenylsulfonyl)benzoate), though fluorinated or thiomorpholine-containing variants may require tailored catalysts .

- Market Trends : Sodium benzenesulfonate markets are driven by surfactant demand, while niche derivatives like the target compound are growing in radiopharmaceutical sectors .

Biologische Aktivität

Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate is a compound with significant biological activity, particularly noted for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate is characterized by its unique molecular structure, which includes a sulfonate group and a thiomorpholine moiety. The presence of the dioxidothiomorpholine enhances its solubility and biological interactions.

The compound exhibits histone deacetylase (HDAC) inhibitory activity , which is crucial in regulating gene expression. HDAC inhibitors are known to play a role in various therapeutic areas, including oncology and neurodegenerative diseases. Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate has been specifically linked to the treatment of HDAC6-mediated diseases such as:

- Infectious diseases

- Neoplasms

- Neurological disorders

- Cardiovascular diseases

This broad spectrum of activity is attributed to the compound's ability to modulate epigenetic factors that influence cellular processes and disease pathways .

Biological Activity Overview

| Activity | Description |

|---|---|

| HDAC Inhibition | Inhibits histone deacetylases, affecting gene expression and cellular functions. |

| Therapeutic Applications | Potential use in treating cancers, neurological disorders, and metabolic diseases. |

| Toxicity Profile | Generally low toxicity; detailed safety assessments are ongoing. |

Case Study 1: Efficacy in Cancer Treatment

A study evaluated the effects of sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate on cancer cell lines. The results indicated a significant reduction in cell viability and proliferation rates in treated cells compared to controls. The mechanism was linked to the induction of apoptosis through HDAC inhibition.

Case Study 2: Neuroprotection

Research conducted on animal models demonstrated that the compound could protect against neurodegeneration by inhibiting HDAC6, which is associated with neuroinflammatory responses. Animals treated with sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate showed improved cognitive function and reduced markers of neuroinflammation .

Safety and Toxicological Data

Toxicological assessments indicate that sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate has a favorable safety profile. The compound has been subjected to various toxicity tests, including acute toxicity studies in rodents. Results showed no significant adverse effects at therapeutic doses, suggesting its potential for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.